molecular formula C17H14N2O4S B14363079 Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate CAS No. 93679-75-5

Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate

Cat. No.: B14363079
CAS No.: 93679-75-5
M. Wt: 342.4 g/mol
InChI Key: ZPJTZMYHIGUKJS-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate is a complex organic compound with a unique structure that combines a naphthalene ring, a hydrazone linkage, and a benzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate typically involves the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with methyl 4-bromobenzenesulfonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate
  • Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
  • 2-methyl-2H-isothiazol-3-one

Uniqueness

Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate is unique due to its combination of a naphthalene ring, hydrazone linkage, and benzene sulfonate group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

93679-75-5

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C17H14N2O4S/c1-23-24(21,22)14-9-7-13(8-10-14)18-19-17-15-5-3-2-4-12(15)6-11-16(17)20/h2-11,20H,1H3

InChI Key

ZPJTZMYHIGUKJS-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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